N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide is a complex organic compound featuring a furan ring, two thiophene rings, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings and functional groups makes it a versatile molecule for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide typically begins with commercially available thiophene and furan derivatives.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its multiple heteroatoms.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in studying biological pathways and interactions.
Industry
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Corrosion Inhibitors: The thiophene rings contribute to its effectiveness as a corrosion inhibitor.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interactions with various molecular targets, such as enzymes or receptors. The thiophene and furan rings can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the furan ring and additional thiophene ring.
Furan-2-carboxamide: Lacks the thiophene rings.
N-(thiophen-2-ylmethyl)furan-2-carboxamide: Lacks the hydroxyl group and additional thiophene ring.
Uniqueness
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical reactivity and potential applications. The presence of both thiophene and furan rings, along with a hydroxyl group, allows for diverse chemical modifications and interactions.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-14(12-4-2-8-20-12)13-6-5-10(21-13)9-16-15(18)11-3-1-7-19-11/h1-8,14,17H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRHKSNXVXSUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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